(-)-Steganacin

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

Select (-)-Steganacin for reproducible antimitotic research. Its unique dibenzocyclooctadiene framework and stereochemistry confer distinct binding kinetics at the colchicine site (Ki=3.1µM), differentiating it from analogs like steganangin or podophyllotoxin. Defined ID50 of 1.5µM ensures precise in vitro microtubule assembly studies. Effective in TNBC models (MDA-MB-468 IC50=0.50µM). The lactone moiety provides a rational handle for metabolic stability optimization, making it a critical reference standard for SAR development.

Molecular Formula C24H24O9
Molecular Weight 456.447
CAS No. 41451-68-7
Cat. No. B2667226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Steganacin
CAS41451-68-7
Molecular FormulaC24H24O9
Molecular Weight456.447
Structural Identifiers
SMILESCC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC
InChIInChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1
InChIKeyXJTXBUKLGQCZHC-XFQAVAEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Steganacin (CAS 41451-68-7): A Dibenzocyclooctadiene Lignan Lactone for Antimitotic Research


(-)-Steganacin is a naturally occurring dibenzocyclooctadiene lignan lactone isolated from Steganotaenia araliacea [1]. It exhibits antimitotic and antileukemic properties in vitro through inhibition of microtubule assembly by binding at the colchicine site of tubulin [2].

Why (-)-Steganacin Cannot Be Simply Substituted: Evidence for Specific Potency and Binding Profiles


Antimitotic lignans sharing the colchicine-binding site on tubulin exhibit markedly divergent potencies and mechanisms [1]. (-)-Steganacin is not a generic tubulin inhibitor; its unique dibenzocyclooctadiene framework and stereochemistry confer distinct binding kinetics and cellular effects that differ from close structural analogs like steganangin and isopicrostegane, as well as from other colchicine-site ligands such as podophyllotoxin [2]. Direct quantitative comparisons reveal that even minor structural modifications can result in >2-fold shifts in inhibitory concentrations and altered cellular outcomes, making compound-specific selection critical for reproducible research [3].

(-)-Steganacin: Quantitative Evidence for Scientific Selection and Procurement


(-)-Steganacin Outperforms Steganangin as a Tubulin Polymerization Inhibitor

In direct head-to-head comparison, (-)-steganacin inhibits the polymerization of tubulin in vitro with an ID50 of 1.5 μM, whereas the closely related natural congener steganangin requires a concentration of 2.1 μM to achieve the same degree of inhibition [1]. This difference in potency reflects the critical role of the acetate group present in steganacin but absent in steganangin.

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

(-)-Steganacin Displays Superior Cytotoxic Activity Relative to Steganangin in Human Tumor Cell Lines

When tested against a panel of 11 human tumor cell lines, (-)-steganacin consistently demonstrated greater cytotoxic potency than steganangin, with a mean IC50 shift of approximately 1.8-fold favoring steganacin [1]. This enhanced activity correlates directly with its superior inhibition of microtubule assembly in the ASK assay.

Cytotoxicity Screening Cancer Cell Lines Antitumor Lignans

(-)-Steganacin Exhibits Competitive Inhibition of Colchicine Binding with a Defined Ki

(-)-Steganacin competitively inhibits the binding of [3H]colchicine to purified tubulin with an inhibition constant (Ki) of 3.1 μM [1]. This direct binding measurement confirms its specific interaction at the colchicine site, distinguishing it from other microtubule inhibitors such as taxanes and vinca alkaloids that target different tubulin domains.

Colchicine Binding Site Tubulin Ligands Competitive Binding Assay

(-)-Steganacin Demonstrates Enhanced Antiproliferative Activity Against MDA-MB-468 Breast Cancer Cells

In a recent total synthesis study, (-)-steganacin exhibited potent antiproliferation activity against MDA-MB-468 breast cancer cells with an IC50 of 0.50 μM [1]. This value represents a significant improvement in potency compared to earlier racemic steganacin preparations (IC50 = 3.5 μM) [2], highlighting the critical importance of stereochemical purity for optimal activity.

Breast Cancer Antiproliferation Assay Synthetic Analogue Evaluation

(-)-Steganacin Arrests Sea Urchin Egg Cleavage at Nanomolar Concentrations

(-)-Steganacin completely inhibits cleavage in sea urchin eggs at a concentration of 3 × 10^-7 M (300 nM) by preventing the formation of the mitotic apparatus [1]. This potent antimitotic activity at sub-micromolar concentrations validates its utility as a tool compound for studying mitosis in model organisms.

Sea Urchin Egg Assay Antimitotic Activity Cell Division Inhibition

Optimal Research and Industrial Application Scenarios for (-)-Steganacin


In Vitro Studies of Microtubule Dynamics and Mitotic Arrest

(-)-Steganacin's defined ID50 of 1.5 μM for tubulin polymerization inhibition [1] and its ability to arrest HeLa cells in mitosis with a mitotic index increase from 3% to 94% at 10 μM [2] make it an ideal tool for investigating microtubule-dependent processes. Its competitive binding at the colchicine site (Ki = 3.1 μM) [3] allows for precise mechanistic studies.

Structure-Activity Relationship (SAR) Studies on Lignan Lactones

The well-documented SAR around the dibenzocyclooctadiene scaffold [4] positions (-)-steganacin as a benchmark reference compound for evaluating novel synthetic analogues. Researchers can directly compare new congeners against the established potency of the parent (-)-steganacin in tubulin assembly and cytotoxicity assays.

Targeted Antiproliferative Screening in Breast Cancer Models

Given its potent antiproliferation activity against MDA-MB-468 breast cancer cells (IC50 = 0.50 μM) [5], (-)-steganacin is particularly well-suited for focused screening efforts in triple-negative breast cancer research, where microtubule-targeting agents remain a clinically relevant therapeutic class.

Development of Metabolically Stable Analogues

The lactone moiety of (-)-steganacin represents a potential site for metabolic degradation [6]. This intrinsic chemical liability provides a rational starting point for medicinal chemists aiming to design and synthesize novel stegane analogues with improved metabolic stability while retaining potent antitubulin activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Steganacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.